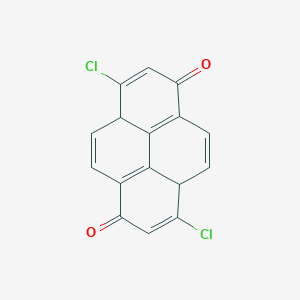

3,8-dichloropyrene-1,6(3aH,8aH)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,8-dichloropyrene-1,6(3aH,8aH)-dione is a chemical compound with the molecular formula C16H6Cl2O2. It is a polycyclic aromatic hydrocarbon (PAH) derivative that has been extensively studied for its potential applications in various fields such as material science, organic synthesis, and biomedical research.

Wissenschaftliche Forschungsanwendungen

Engineering Aromatic Stacks in Confined Cavities

Discrete stacks of polarized aromatics like pyrene-4,5-dione were assembled in the cavities of organic-pillared coordination cages. This study demonstrates the ability to control the stacking of polarized aromatics, emphasizing the significance of dipole-dipole and pi-stacking interactions in materials science and engineering (Yamauchi et al., 2010).

Catalyzed Oxidation for Efficient Synthesis

The catalyzed oxidation of pyrene and disubstituted pyrenes with ruthenium(III) chloride and sodium periodate under mild conditions demonstrates an efficient pathway to synthesize pyrene-4,5-diones and tetraones. This research highlights the potential for developing new synthetic methods in organic chemistry (Hu, Zhang, & Harris, 2005).

Novel Compound Formation through Dehydrobromination

The treatment of certain dibromobicyclo compounds results in the formation of novel cyclopenta[b]pyran derivatives, showcasing the diversity of chemical reactions and the potential for discovering new compounds with unique properties (Byrne et al., 1999).

Oxidation of Environmental Pollutants by Enzymes

Research on the oxidation of polycyclic aromatic hydrocarbons by ligninase from Phanerochaete chrysosporium highlights a potential method for the bioremediation of environmental pollutants. This enzyme catalyzes the oxidation of compounds including pyrene, demonstrating the application of biotechnology in environmental cleanup efforts (Hammel, Kalyanaraman, & Kirk, 1986).

Corrosion Inhibition for Mild Steel

The synthesis and investigation of 1,8-dioxooctahydroxanthene derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution offer insights into the development of more effective and environmentally friendly corrosion inhibitors. This research could have implications for the protection of industrial materials and infrastructure (Maleki et al., 2016).

Eigenschaften

IUPAC Name |

3,8-dichloro-3a,8a-dihydropyrene-1,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2O2/c17-11-5-14(20)10-4-2-8-12(18)6-13(19)9-3-1-7(11)15(10)16(8)9/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQUXRYDCWDOSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(C=CC4=C3C1C(=CC4=O)Cl)C(=CC2=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,8-dichloropyrene-1,6(3aH,8aH)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzo[d]thiazol-2-yl)-2-isopropyl-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2722815.png)

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2722819.png)

![N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2722820.png)

![N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2722827.png)

![3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2722831.png)